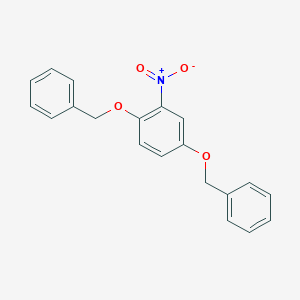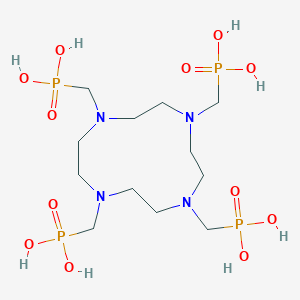
Dibenzylidenaceton
Übersicht
Beschreibung
Dibenzylideneacetone, also known as dibenzalacetone, is an organic compound with the chemical formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound was first synthesized in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède . Dibenzylideneacetone is commonly used in organic chemistry as a ligand in organometallic chemistry and as a component in sunscreens .
Wissenschaftliche Forschungsanwendungen
Dibenzylideneacetone has a wide range of applications in scientific research:
Wirkmechanismus
Dibenzylideneacetone (DBA) is an organic compound with the formula C17H14O . It is a pale-yellow solid insoluble in water, but soluble in ethanol . This compound has been studied for various applications, including as a component in sunscreens and as a ligand in organometallic chemistry .
Target of Action
DBA has been identified as a small molecule inhibitor of Botrytis cinerea chitinase . Chitinase is an enzyme that breaks down chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose. This enzyme plays a crucial role in the life cycle of many organisms, including fungi. Therefore, inhibiting chitinase can disrupt the growth and development of these organisms .
Mode of Action
DBA interacts with its target, chitinase, by binding to the enzyme and inhibiting its activity . This interaction prevents the breakdown of chitin, disrupting the normal life cycle of fungi like Botrytis cinerea .
Biochemical Pathways
The primary biochemical pathway affected by DBA is the chitin degradation pathway. By inhibiting chitinase, DBA prevents the breakdown of chitin, a key component of the cell walls of fungi . This disruption can lead to the inhibition of fungal growth and development .
Pharmacokinetics
It is known that dba is insoluble in water but soluble in ethanol This suggests that DBA may have good bioavailability when administered in a suitable solvent
Result of Action
The primary result of DBA’s action is the inhibition of fungal growth and development. Specifically, DBA has been shown to inhibit the growth of Botrytis cinerea, a type of fungus . By inhibiting chitinase, DBA disrupts the normal life cycle of this fungus, preventing it from growing and spreading .
Action Environment
The action of DBA can be influenced by various environmental factors. For example, the solubility of DBA in different solvents can affect its bioavailability and, consequently, its efficacy . Additionally, DBA has been shown to be a potent inhibitor of Botrytis cinerea, suggesting that it may be particularly effective in environments where this fungus is present
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature. The product is then recrystallized from ethanol to obtain pure dibenzylideneacetone .
Industrial Production Methods: In an industrial setting, the preparation of dibenzylideneacetone follows a similar route. Benzaldehyde and acetone are mixed in a large reactor with an alkaline catalyst. The reaction mixture is then cooled, and the product is filtered and purified through recrystallization. This method ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzylideneacetone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction of dibenzylideneacetone can yield dibenzylacetone.
Cycloaddition: Prolonged exposure to sunlight initiates [2+2] cycloadditions, converting it to a mixture of dimeric and trimeric cyclobutane cycloadducts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Cycloaddition: Sunlight or ultraviolet light is used to initiate the reaction.
Major Products:
Oxidation: Benzoic acid and other oxidation products.
Reduction: Dibenzylacetone.
Cycloaddition: Dimeric and trimeric cyclobutane cycloadducts.
Vergleich Mit ähnlichen Verbindungen
Dibenzylideneacetone is often compared with other similar compounds such as:
Cinnamaldehyde: Both compounds are used in organic synthesis, but cinnamaldehyde is more commonly used as a flavoring agent.
Chalcone: Chalcone and dibenzylideneacetone share a similar structure, but chalcone is more widely studied for its anti-inflammatory and anticancer properties.
Benzylideneacetone: This compound is an intermediate in the synthesis of dibenzylideneacetone and shares similar chemical properties.
Dibenzylideneacetone stands out due to its unique applications in organometallic chemistry and its potential in medical research, particularly in cancer treatment .
Eigenschaften
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGGPCROCCUDY-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060224, DTXSID401274418 | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] | |
| Record name | trans,trans-Dibenzalacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35225-79-7, 538-58-9 | |
| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35225-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzalacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-diphenylpenta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZALACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QXO7BCY9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![4,8,11,11-tetramethyl-3-oxobicyclo[5.3.1]undec-7-ene-4-carbaldehyde](/img/structure/B150727.png)






